molecular formula C11H8F6O2 B1333489 Ethyl 3,5-bis(trifluoromethyl)benzoate CAS No. 96617-71-9

Ethyl 3,5-bis(trifluoromethyl)benzoate

Cat. No. B1333489
CAS RN: 96617-71-9
M. Wt: 286.17 g/mol
InChI Key: NBWZJMOEFTYMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-bis(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H8F6O2 . It is colorless and has a molecular weight of 286.17 g/mol . The compound is liquid in physical form .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-bis(trifluoromethyl)benzoate consists of an ethyl ester group attached to a benzene ring, which is substituted with two trifluoromethyl groups at the 3 and 5 positions .


Physical And Chemical Properties Analysis

Ethyl 3,5-bis(trifluoromethyl)benzoate has a molecular weight of 286.17 g/mol and a refractive index ranging from 1.4145 to 1.4165 . It is a liquid in physical form .

Scientific Research Applications

  • Organic Transformations

    • Field : Organic Chemistry
    • Application : It is used extensively in promoting organic transformations .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes .
  • H-Bond Catalysts

    • Field : Organic Chemistry
    • Application : The 3,5-bis(trifluoromethyl)phenyl motif of Ethyl 3,5-bis(trifluoromethyl)benzoate is used ubiquitously in H-bond catalysts .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes .
  • Li–S Batteries

    • Field : Material Science
    • Application : Covalent organic frameworks have been widely used in Li–S batteries as porous crystalline materials to suppress the shuttle effect .
    • Method : A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized .
    • Results : The source did not provide specific results or outcomes .
  • Enzymatic Reduction

    • Field : Biochemistry
    • Application : Carbonyl reductases were cloned into expression vector pET-28a (+) and overexpressed in E. coli BL21 (DE3), and the resulting recombinant E. coli whole cells were used as biocatalysts to evaluate their enzyme activity toward 3,5-BTAP .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes .
  • Agrochemical and Pharmaceutical Ingredients

    • Field : Organic Chemistry
    • Application : Trifluoromethylpyridines, which can be synthesized from Ethyl 3,5-bis(trifluoromethyl)benzoate, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of Ethyl 3,5-bis(trifluoromethyl)benzoate, have been reported .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
  • FDA-Approved Drugs

    • Field : Pharmaceutical Chemistry
    • Application : The trifluoromethyl group, which is present in Ethyl 3,5-bis(trifluoromethyl)benzoate, is found in many FDA-approved drugs .
    • Method : The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .
    • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
  • Synthesis of Pyrazole Derivatives

    • Field : Organic Chemistry
    • Application : It is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These derivatives are potent growth inhibitors of drug-resistant bacteria .
  • Protection of Crops from Pests

    • Field : Agrochemical Industry
    • Application : Trifluoromethylpyridines, which can be synthesized from Ethyl 3,5-bis(trifluoromethyl)benzoate, are used in the protection of crops from pests .
    • Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of Ethyl 3,5-bis(trifluoromethyl)benzoate, have been reported .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Safety And Hazards

Ethyl 3,5-bis(trifluoromethyl)benzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

properties

IUPAC Name

ethyl 3,5-bis(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-2-19-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWZJMOEFTYMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369921
Record name Ethyl 3,5-bis(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-bis(trifluoromethyl)benzoate

CAS RN

96617-71-9
Record name Ethyl 3,5-bis(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-bis(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-bis(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,5-bis(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,5-bis(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,5-bis(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,5-bis(trifluoromethyl)benzoate

Citations

For This Compound
9
Citations
K Yan, J Yu, B Zhang, L Wu - Macromolecular Chemistry and …, 2017 - Wiley Online Library
This paper designs and synthesizes a novel amphiphilic fluorinated block copolymer, composed of oligo ethylene glycol methyl ether methacrylate, 2‐(N,N‐dimethylamino)ethyl …
Number of citations: 8 onlinelibrary.wiley.com
X Huang, G Huang, S Zhang, K Sagiyama… - Angewandte …, 2013 - Wiley Online Library
Magnetic resonance imaging (MRI) is a powerful noninvasive imaging technique that has greatly impacted basic biological research as well clinical diagnosis of cancer and other …
Number of citations: 111 onlinelibrary.wiley.com
X Huang, Z Li, M Peng, Z Zeng, Z Huang, F Liu, X Chen… - Symmetry, 2022 - mdpi.com
Six nonlinear, optical chromophores, Z1–Z6, based on the bis(N,N-diethyl)aniline-derived donor and thiolated isophorone bridge, were designed and synthesized. The bis(N,N-diethyl)…
Number of citations: 3 www.mdpi.com
MA Al-Aseer, BD Allison, SG Smith - The Journal of Organic …, 1985 - ACS Publications
Results Reaction of sec-BuLi with la-i in Cyclohexane. The kinetics of the reactions of (2-30) X 10~ 2 M sec-BuLi with (7-9) X 10~ 3 M substituted ethyl benzoates in cyclohexane at 25.0 …
Number of citations: 32 pubs.acs.org
A Togni - Organometallics, 1990 - ACS Publications
Novel optically active oxovanadium (IV) complexes bearing camphor-derived 1, 3-diketonato ligandshave been prepared, either by starting from V0S04-5H20 and the 1, 3-diketone in …
Number of citations: 152 pubs.acs.org
MA Al-Aseer - 1983 - search.proquest.com
The kinetics of the reactions of alkyllithium reagents with ketones and esters in cyclohexane and benzene have been investigated by stopped-flow infrared spectroscopy at 25.0 (…
Number of citations: 3 search.proquest.com
HJ Reich - Chemical Reviews, 2013 - ACS Publications
Organolithium reagents were first prepared in 1917 by Schlenk 1a and developed in the following three decades by major contributions from Ziegler (who first prepared n-BuLi and …
Number of citations: 361 pubs.acs.org
YC Hwang, FW Fowler - The Journal of Organic Chemistry, 1985 - ACS Publications
A six-membered ring containing a nitrogen atom is a common structural feature among the known alkaloids. 1 As a consequence, a central problem in alkaloid total synthesis has been …
Number of citations: 112 pubs.acs.org
Y Wang, S Song, S Zhang, H Zhang - Nano Today, 2019 - Elsevier
Highlights • This article first focuses on the progress of stimuli-responsive theranostics based on lanthanide-doped upconversion nanoparticles (UCNPs) that activate diagnostic signals …
Number of citations: 104 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.